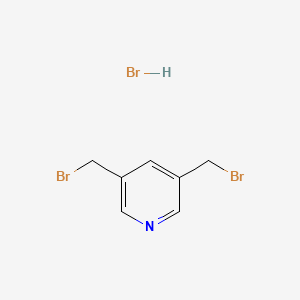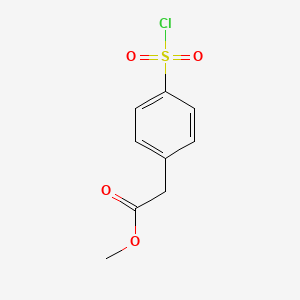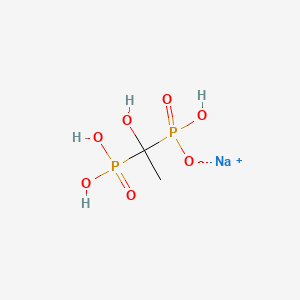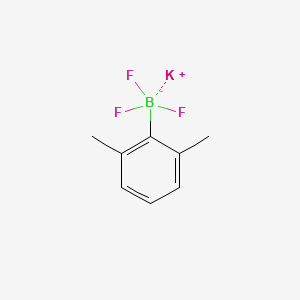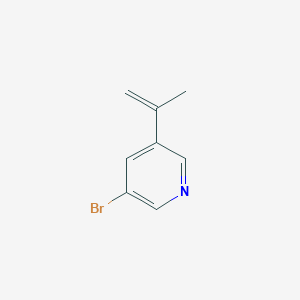
3-Bromo-5-(prop-1-en-2-yl)pyridine
Descripción general
Descripción
The compound of interest, 3-Bromo-5-(prop-1-en-2-yl)pyridine, is a brominated pyridine derivative. Pyridine derivatives are known for their significance in organic chemistry due to their utility in various chemical reactions and as building blocks for more complex molecules. The presence of a bromine atom and a propenyl group in the compound suggests potential reactivity and applications in synthetic chemistry .
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported, indicating the versatility of brominated pyridines in forming different structures under varying conditions . Additionally, copper-mediated aerobic oxidative coupling has been utilized to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating the potential for metal-catalyzed reactions in the synthesis of such compounds . These methods highlight the diverse synthetic routes available for brominated pyridine derivatives, including 3-Bromo-5-(prop-1-en-2-yl)pyridine.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been extensively studied using various techniques. For example, single crystal X-ray diffraction data has been used to investigate the molecular geometry of related compounds in the solid state, revealing insights into intermolecular interactions such as hydrogen bonding and π-π interactions . Density functional theory (DFT) studies have also been conducted to understand the electronic structure and properties of these molecules, with good correspondence found between experimental and theoretical data .
Chemical Reactions Analysis
Brominated pyridine derivatives participate in a range of chemical reactions. The presence of a bromine atom makes them suitable for further functionalization through carbon-carbon coupling reactions, as demonstrated in the synthesis of novel pyridine derivatives . These compounds can also undergo cyclization and bromination reactions to form imidazopyridines, which can be further transformed into other skeletons . The reactivity of these molecules makes them valuable intermediates in the synthesis of more complex chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and NMR spectroscopy have been employed to characterize these compounds . Computational studies, including DFT and time-dependent DFT (TD-DFT), have provided insights into their vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties . Additionally, the antimicrobial activities of some brominated pyridines have been tested, indicating potential biological relevance .
Aplicaciones Científicas De Investigación
Summary of the Application
“3-Bromo-5-(prop-1-en-2-yl)pyridine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have significant biological and therapeutic value, particularly in medicinal applications .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Results or Outcomes
The versatile 3-bromoimidazopyridines could be further transferred to other skeletons . This method provides a convenient way to synthesize these two kinds of structures from the same starting materials .
2. Synthesis of Novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
Summary of the Application
A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized . These compounds were prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The latter ones were prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Results or Outcomes
The structures of the title compounds were determined by IR, 1H NMR, and HRMS . Their insecticidal and fungicidal activities were evaluated by larvicidal test against oriental armyworm and the mycelium growth rate method, respectively .
3. Biological Potential of Indole Derivatives
Summary of the Application
Indole derivatives, which can be synthesized from “3-Bromo-5-(prop-1-en-2-yl)pyridine”, have significant biological and therapeutic value . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Methods of Application or Experimental Procedures
The synthesis of indole derivatives involves various methods, including the reaction of aniline, phenanthrene aldehydes, and vinyl pyrrolidone . The in vitro antimicrobial potential of these derivatives is evaluated against various bacterial strains by the micro broth dilution assay method .
Results or Outcomes
The indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
4. Synthesis of Quinoline Derivatives
Summary of the Application
Quinoline derivatives, which can be synthesized from “3-Bromo-5-(prop-1-en-2-yl)pyridine”, have significant therapeutic potential . These compounds are prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The latter ones were prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Results or Outcomes
The structures of the title compounds were determined by IR, 1H NMR, and HRMS . Their insecticidal and fungicidal activities were evaluated by larvicidal test against oriental armyworm and the mycelium growth rate method, respectively .
5. Biological Potential of Indole Derivatives
Summary of the Application
Indole derivatives, which can be synthesized from “3-Bromo-5-(prop-1-en-2-yl)pyridine”, have significant biological and therapeutic value . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Methods of Application or Experimental Procedures
The synthesis of indole derivatives involves various methods, including the reaction of aniline, phenanthrene aldehydes, and vinyl pyrrolidone . The in vitro antimicrobial potential of these derivatives is evaluated against various bacterial strains by the micro broth dilution assay method .
Results or Outcomes
The indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
6. Synthesis of Quinoline Derivatives
Summary of the Application
Quinoline derivatives, which can be synthesized from “3-Bromo-5-(prop-1-en-2-yl)pyridine”, have significant therapeutic potential . These compounds are prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The latter ones were prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Results or Outcomes
The structures of the title compounds were determined by IR, 1H NMR, and HRMS . Their insecticidal and fungicidal activities were evaluated by larvicidal test against oriental armyworm and the mycelium growth rate method, respectively .
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-5-prop-1-en-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFYCJVNLMTQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634075 | |
| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(prop-1-en-2-yl)pyridine | |
CAS RN |
40472-88-6 | |
| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


